3-Borono-4,5-dichlorobenzoic acid
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Overview
Description
3-Borono-4,5-dichlorobenzoic acid is an organic compound with the molecular formula C7H5BCl2O4 It is characterized by the presence of boronic acid and dichlorobenzene functional groups
Scientific Research Applications
3-Borono-4,5-dichlorobenzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Borono-4,5-dichlorobenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be conducted in regular laboratory glassware .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Borono-4,5-dichlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The dichlorobenzene ring can be reduced under specific conditions to form chlorobenzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Chlorobenzene derivatives.
Substitution: Various substituted benzoic acids depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-Borono-4,5-dichlorobenzoic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The pathways involved include the formation of boronate esters and the inhibition of specific enzymes through covalent modification .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorobenzoic acid: Similar in structure but contains a bromine atom instead of a boronic acid group.
3,4-Dichlorobenzoic acid: Lacks the boronic acid group and is used in different applications.
Benzoic acid, 3-bromo-: Contains a bromine atom and is used in different chemical reactions.
Uniqueness
3-Borono-4,5-dichlorobenzoic acid is unique due to the presence of both boronic acid and dichlorobenzene functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
3-borono-4,5-dichlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREJPHQQCLSVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Cl)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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